molecular formula C7H7N3 B1602834 6-(Aminomethyl)nicotinonitrile CAS No. 782428-98-2

6-(Aminomethyl)nicotinonitrile

Cat. No.: B1602834
CAS No.: 782428-98-2
M. Wt: 133.15 g/mol
InChI Key: BWBACBYKMZASGM-UHFFFAOYSA-N
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Description

6-(Aminomethyl)nicotinonitrile is a chemical compound with the CAS Number: 782428-98-2 . It has a molecular weight of 133.15 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7N3/c8-3-6-1-2-7(4-9)10-5-6/h1-2,5H,4,9H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . Its storage temperature is between 2-8 degrees Celsius . The compound has a molecular weight of 133.15 .

Scientific Research Applications

Organic Nitrates Synthesis

6-(Aminomethyl)nicotinonitrile, an analog of N-nicotinoylethanolamine nitrate (active principle of nicorandil), was used to synthesize N-Nicotinoyltris(hydroxymethy)aminomethane trinitrate hydronitrate. This synthesis was performed through O-nitration with concentrated HNO3 and confirmed by X-ray structural analysis (Korolev et al., 1997).

Antimicrobial Activities

2-Amino-(6-phenoxathiin-2-yl)-4-phenyl-nicotinonitrile, a derivative, was synthesized and used to create a novel series of pyrido[2,3-d]pyrimidine systems. These compounds displayed significant antibacterial and antifungal activities (Behalo, 2008).

Corrosion Inhibition

Pyridine derivatives of this compound, namely ADP and AMP, showed effective corrosion inhibition properties on N80 steel in 15% HCl. ADP exhibited an inhibition efficiency of 90.24% at 200 mg/L. The study involved various techniques like electrochemical impedance spectroscopy and scanning electron microscopy (Ansari et al., 2015).

Antiprotozoal Activity

Compounds synthesized from this compound showed significant antiprotozoal activity against Trypanosoma b.rhodesiense and P. falciparum. Some compounds were curative in an in vivo mouse model for T. b. r., highlighting their potential in antiprotozoal therapy (Ismail et al., 2003).

Alzheimer's Disease Research

This compound derivatives were used in positron emission tomography for detecting neurofibrillary tangles and beta-amyloid plaques in living Alzheimer’s disease patients. This method aids in diagnosing and monitoring the disease progression (Shoghi-Jadid et al., 2002).

Green Corrosion Inhibitors

Nicotinonitriles like this compound derivatives, ATN and AMN, were investigated as green corrosion inhibitors for mild steel in hydrochloric acid. These compounds demonstrated high inhibition efficiency, making them environmentally friendly corrosion inhibitors (Singh et al., 2016).

Preparation of Substituted Nicotinonitriles

A method for preparing substituted nicotinonitriles, starting from conjugated β-enaminonitriles and iminium salts, was developed. This method provided access to various substituted derivatives of nicotinonitriles, including 6-aryl- and 6-amino-substituted derivatives (Winter & Risch, 2003).

Safety and Hazards

The safety data sheet for 6-(Aminomethyl)nicotinonitrile indicates that it may be harmful if swallowed and may cause skin and eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

The biological and medicinal properties of nicotinonitrile and its analogues, including 6-(Aminomethyl)nicotinonitrile, have prompted significant research aimed at developing synthetic routes to these heterocyclic compounds . This suggests that there may be future research directions in improving the synthesis process and exploring the potential applications of these compounds in medicine and biology .

Biochemical Analysis

Biochemical Properties

6-(Aminomethyl)nicotinonitrile plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as glutamate dehydrogenase and glyceraldehyde-3-phosphate dehydrogenase. These interactions are crucial as they can inhibit or modify the activity of these enzymes, leading to alterations in metabolic pathways. The compound’s ability to form analogs with coenzymes like NAD+ and NADP+ further highlights its importance in biochemical processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In L6 myoblast cells, for instance, the compound induces a time-dependent decrease in cell viability. This is accompanied by characteristic morphological changes such as irregular cell shapes, cytoplasmic vacuolization, and altered cell arrangements. Additionally, this compound significantly reduces the concentrations of ATP and NAD+ in treated cells, impacting cellular metabolism and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific enzymes, inhibiting their activity and leading to changes in metabolic pathways. For example, the compound’s interaction with glutamate dehydrogenase and glyceraldehyde-3-phosphate dehydrogenase results in the inhibition of these enzymes, thereby affecting the overall metabolic flux. Additionally, this compound can form analogs with coenzymes, which further modulates enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound leads to a gradual decline in cell viability and metabolic activity. This is attributed to the compound’s ability to induce oxidative stress and disrupt cellular homeostasis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant adverse effects. Studies have reported threshold effects, where a specific dosage level results in noticeable changes in cellular and metabolic functions. High doses of this compound can cause toxicity, leading to cell death and organ damage in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound’s interaction with glutamate dehydrogenase and glyceraldehyde-3-phosphate dehydrogenase highlights its role in key metabolic processes. Additionally, this compound can affect the levels of metabolites such as ATP and NAD+, further influencing cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The efficient transport of this compound is essential for its biochemical activity and overall effectiveness in cellular processes .

Subcellular Localization

This compound exhibits distinct subcellular localization patterns, which influence its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications. This localization is crucial for its interactions with enzymes and other biomolecules, ensuring its effective participation in biochemical reactions .

Properties

IUPAC Name

6-(aminomethyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-3-6-1-2-7(4-9)10-5-6/h1-2,5H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWBACBYKMZASGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C#N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60593640
Record name 6-(Aminomethyl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

782428-98-2
Record name 6-(Aminomethyl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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